molecular formula C5H4N2O2S B12351200 3-nitro-3H-pyridine-2-thione

3-nitro-3H-pyridine-2-thione

Cat. No.: B12351200
M. Wt: 156.16 g/mol
InChI Key: CKUSINPDNXZZIK-UHFFFAOYSA-N
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Description

3-Nitro-3H-pyridine-2-thione is a nitro-substituted pyridine derivative featuring a thione (-S-) group at the 2-position and a nitro (-NO₂) group at the 3-position.

Properties

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

IUPAC Name

3-nitro-3H-pyridine-2-thione

InChI

InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-4H

InChI Key

CKUSINPDNXZZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=S)N=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-3H-pyridine-2-thione typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .

Industrial Production Methods: Industrial production of 3-nitro-3H-pyridine-2-thione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-3H-pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst.

    Substitution: Nucleophiles like ammonia (NH₃) or amines in the presence of catalysts.

Major Products:

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 3-amino-3H-pyridine-2-thione.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Nitro-3H-pyridine-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-3H-pyridine-2-thione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-nitro-3H-pyridine-2-thione with structurally related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
3-Nitro-3H-pyridine-2-thione Nitro (3), Thione (2) C₅H₃N₂O₂S 155.16* Electron-deficient ring; tautomerism potential
3-Nitro-2-(piperidin-1-yl)pyridine Nitro (3), Piperidinyl (2) C₁₀H₁₃N₃O₂ 223.23* Basic piperidine enhances solubility; potential for salt formation
1-Hydroxy-3-(trifluoromethyl)pyridine-2(1H)-thione Hydroxy (1), CF₃ (3), Thione (2) C₆H₄F₃NOS 195.17 Lipophilic (CF₃); hydrogen-bonding (OH)
3,5-Dichloro-2-pyridone Cl (3,5), Pyridone (2) C₅H₃Cl₂NO 163.99 Electrophilic reactivity; halogen-directed substitutions
Key Observations:
  • Electronic Effects : The nitro group in 3-nitro-3H-pyridine-2-thione strongly withdraws electrons, rendering the pyridine ring less reactive toward electrophiles but more susceptible to nucleophilic attack compared to chloro- or methoxy-substituted analogs .
  • Thione Group : The thione moiety enables tautomerism (thione ↔ thiol) and may act as a ligand in metal coordination, distinguishing it from pyridones or simple pyridines .
  • Substituent Diversity : Piperidinyl and trifluoromethyl groups in analogs like 3-nitro-2-(piperidin-1-yl)pyridine and 1-hydroxy-3-(trifluoromethyl)pyridine-2(1H)-thione modify solubility and bioavailability, whereas chloro groups in pyridones favor halogen-bonding interactions .

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